![molecular formula C3H6N2 B1206528 2-Aminopropanenitrile CAS No. 2134-48-7](/img/structure/B1206528.png)
2-Aminopropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Aminopropanenitrile has been explored through various methodologies. Notably, a study highlighted the photochemical formation of aziridine-2-carbonitrile from 2-Aminopropanenitrile, demonstrating a structural connection within an ensemble of C3H4N2 compounds potentially relevant to prebiotic chemistry (Drenkard, Ferris, & Eschenmoser, 1990). Additionally, research on Ruthenium-catalyzed oxidative cyanation presents a method for direct sp(3) C-H bond activation followed by carbon-carbon bond formation, showcasing a pathway for synthesizing alpha-aminonitriles from tertiary amines (Murahashi, Nakae, Terai, & Komiya, 2008).
Molecular Structure Analysis
An X-ray diffraction study at 97 K provided insights into the molecular structure of 2-Aminopropanenitrile. The study found that 2-Aminopropanenitrile crystallizes in the space group P212121, with two molecules in the asymmetric unit showing appreciable pyramidalization at the amino group. The crystal structure is built from dimers stabilized by hydrogen bonding, indicating the significant role of molecular interactions in defining the structure of 2-Aminopropanenitrile (Seiler & Dunitz, 1985).
Chemical Reactions and Properties
2-Aminopropanenitrile undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. For instance, its photoisomerization to racemic aziridine-2-carbonitrile under UV light highlights its reactivity and potential applications in synthesizing cyclic compounds. This reactivity is essential for exploring novel pathways in synthetic chemistry and understanding the compound's role in potentially prebiotic chemical processes (Drenkard et al., 1990).
Physical Properties Analysis
The physical properties of 2-Aminopropanenitrile, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. However, detailed research focusing specifically on the physical properties of 2-Aminopropanenitrile was not identified in the available literature, indicating a potential area for further study.
Chemical Properties Analysis
2-Aminopropanenitrile exhibits interesting chemical properties, including its role as a precursor in the synthesis of other valuable compounds. The compound's ability to participate in reactions leading to the formation of alpha-aminonitriles, which are useful intermediates for organic synthesis, highlights its chemical versatility. The study on Ruthenium-catalyzed oxidative cyanation showcases the compound's potential in organic synthesis, particularly in forming alpha-aminonitriles from tertiary amines (Murahashi et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
2-Aminopropanenitrile, also known as β-aminopropionitrile (BAPN), is an organic compound with both amine and nitrile functional groups . It is a toxic constituent of peas from Lathyrus plants
Mode of Action
It is known to cause disorders of the nervous system and connective tissue when ingested in large quantities .
Biochemical Pathways
It is known to cause diseases such as osteolathyrism, neurolathyrism, and angiolathyrism .
Pharmacokinetics
It is known that bapn is a colorless liquid and its solubility in DMSO and methanol is limited .
Result of Action
BAPN can cause osteolathyrism, neurolathyrism, and/or angiolathyrism when ingested in large quantities . Osteolathyrism is a disorder of connective tissue, causing either bone deformity or aortic aneurysms, while neurolathyrism is a disorder of the nervous system leading to limb paralysis .
Action Environment
It is known that bapn should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
2-aminopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMZETBJZRERCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943896 | |
Record name | 2-Aminopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2134-48-7, 51806-98-5 | |
Record name | Propanenitrile, 2-amino- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2134-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 2-amino-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051806985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanenitrile, 2-amino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-aminopropanenitrile considered a key molecule in prebiotic chemistry?
A: [] 2-aminopropanenitrile is a potential precursor to the amino acid alanine. Research suggests that it is inherently more stable than other isomers of the same chemical formula. This stability makes it a more likely candidate for prebiotic synthesis and implies a potential role in the formation of the enantiomeric excess observed in some α-amino acids found in meteorites.
Q2: What spectroscopic techniques are used to study 2-aminopropanenitrile?
A: [] Submillimeter wave spectroscopy has been employed to characterize the rotational spectrum of 2-aminopropanenitrile. This technique provides valuable information about the molecule's structure and properties, which is crucial for understanding its behavior in interstellar environments and potential role in prebiotic chemistry.
Q3: How does the structure of 2-aminopropanenitrile relate to its stability?
A: [] Computational studies using the "random connection method" revealed that 2-aminopropanenitrile, unlike alanine and many of its precursors, exists in its most stable isomeric form. This stability arises from its linear-chain structure, making it energetically favorable compared to other possible isomers. This inherent stability potentially explains its abundance in certain environments and its significance in prebiotic synthesis pathways.
Q4: Can microorganisms impact the chirality of 2-aminopropanenitrile?
A: [] Yes, certain microorganisms have demonstrated the ability to racemize optically active 2-aminopropanenitrile. For example, Actinomadura madurae can convert an enantiomerically pure sample of 2-aminopropanenitrile into a racemic mixture. This finding suggests potential biocatalytic routes for altering the chirality of this important molecule.
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